molecular formula C57H93N6O12P B15611293 TMX-201

TMX-201

Cat. No.: B15611293
M. Wt: 1085.4 g/mol
InChI Key: NFNAPLYFBJBKSH-QKLVPKOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TMX-201 is a useful research compound. Its molecular formula is C57H93N6O12P and its molecular weight is 1085.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C57H93N6O12P

Molecular Weight

1085.4 g/mol

IUPAC Name

[(2R)-3-[2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1

InChI Key

NFNAPLYFBJBKSH-QKLVPKOFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ONC201 in H3 K27M-mutant Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diffuse midline glioma (DMG), particularly cases harboring the H3 K27M mutation, represents a devastating pediatric and young adult brain cancer with a dismal prognosis. Historically, treatment options have been limited and largely ineffective. The emergence of ONC201 (dordaviprone), a first-in-class small molecule imipridone, has marked a significant turning point in the therapeutic landscape for this disease. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of ONC201 in H3 K27M-mutant glioma, intended for researchers, scientists, and drug development professionals. We delve into its dual antagonism of the dopamine receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP), the induction of the integrated stress response (ISR), and its profound epigenetic effects. This document synthesizes preclinical and clinical data, presenting quantitative findings in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows through Graphviz diagrams.

Introduction to H3 K27M-mutant Glioma and the Advent of ONC201

H3 K27M-mutant diffuse midline glioma is characterized by a substitution of lysine with methionine at position 27 of histone H3. This oncohistone leads to a global reduction in H3K27 trimethylation (H3K27me3), a critical epigenetic mark for gene silencing, thereby driving oncogenesis.[1] These tumors are typically located in midline structures of the brain, making surgical resection challenging and rendering them largely resistant to conventional chemotherapy.[2] The median overall survival for patients with H3 K27M-mutant DMG has historically been around 11 to 15 months.[3]

ONC201 was initially identified through a phenotypic screen for its ability to induce the TNF-Related Apoptosis-Inducing Ligand (TRAIL) pathway independently of p53.[1] Its journey towards becoming a promising agent for H3 K27M-mutant glioma began with the observation of a remarkable and durable response in a patient with an H3 K27M-mutant thalamic glioma enrolled in a clinical trial for recurrent glioblastoma.[3][4] This pivotal finding shifted the clinical development focus of ONC201 to this specific patient population.

The Dual Molecular Mechanism of ONC201

ONC201 exerts its anti-tumor effects through a unique dual mechanism of action, targeting two distinct proteins: DRD2 on the cell surface and ClpP within the mitochondria. This dual engagement disrupts key cellular processes, leading to cell stress, apoptosis, and a reversal of the oncogenic epigenetic state.

Dopamine Receptor D2 (DRD2) Antagonism

H3 K27M-mutant gliomas have been shown to exhibit elevated expression of the dopamine receptor D2 (DRD2).[5][6] ONC201 acts as a selective antagonist of DRD2.[3] Blockade of DRD2 signaling by ONC201 leads to the inactivation of downstream pro-survival pathways, including the PI3K/AKT and MAPK/ERK pathways.[7] The antagonism of DRD2 is also linked to the induction of the TRAIL-mediated apoptotic pathway.[7]

Caseinolytic Mitochondrial Matrix Peptidase Proteolytic Subunit (ClpP) Agonism

In addition to its effects on DRD2, ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP.[8][9] ONC201 binds to and hyperactivates ClpP, leading to the degradation of various mitochondrial proteins.[8] This disruption of mitochondrial homeostasis results in impaired oxidative phosphorylation, metabolic stress, and the induction of the integrated stress response.[7][9]

Downstream Cellular Effects

The dual engagement of DRD2 and ClpP by ONC201 triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.

Induction of the Integrated Stress Response (ISR)

A key consequence of ONC201 treatment is the potent activation of the Integrated Stress Response (ISR).[7] The ISR is a cellular stress-coping mechanism that, when persistently activated, can lead to apoptosis. ONC201-mediated ISR activation involves the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, the pro-apoptotic protein CHOP.[8][9] This, in turn, leads to an increase in the expression of Death Receptor 5 (DR5), sensitizing the cancer cells to TRAIL-mediated apoptosis.[7]

Epigenetic Reprogramming: Reversal of H3K27me3 Reduction

One of the most profound effects of ONC201 in H3 K27M-mutant glioma is its ability to reverse the pathognomonic global reduction in H3K27me3.[10][11] Mechanistically, ONC201-induced metabolic stress leads to an increase in the intracellular levels of the oncometabolite L-2-hydroxyglutarate (L-2HG).[10] Elevated L-2HG, in turn, inhibits the demethylases responsible for removing the methyl groups from H3K27, leading to a restoration of H3K27me3 levels.[10] This epigenetic reprogramming is associated with the downregulation of genes involved in cell cycle progression and neuroglial differentiation.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ONC201 in H3 K27M-mutant glioma.

Table 1: In Vitro Cytotoxicity of ONC201 in H3 K27M-mutant Glioma Cell Lines
Cell LineH3 Mutation StatusIC50 (µM)Citation
H3 K27M mutant lines (median)H3 K27M~0.4[6]
H3 K27M mutant lines (median)H3 K27M~0.6[5]
H3 wildtype/G34R variant lines (median)H3 wildtype/G34R~1.2[6]
H3 wildtype/G34 variant lines (median)H3 wildtype/G34~1.5[5]
SF7761H3.3K27M0.5[13]
QCTB-R059H3.3K27M4[13]
Patient-derived DIPG tumorsphereH3 K27M~0.6[14]
Table 2: Clinical Efficacy of ONC201 in H3 K27M-mutant Diffuse Midline Glioma
Patient PopulationTreatment SettingNMedian Overall Survival (OS)Overall Response Rate (ORR) by RANO-HGGDisease Control Rate (DCR)Citation
H3K27M-mutant DMGNon-recurrent3521.7 months--[3][4]
H3K27M-mutant DMGRecurrent369.3 months from recurrence--[4]
H3K27M-mutant DMGRecurrent50-20.0% (95% CI, 10.0%-33.7%)40.0% (95% CI, 26.4%-54.8%)[4]
H3K27M-mutant DMG (Thalamic)Non-recurrent8Not Reached--
H3K27M-mutant DMG (Brainstem)Non-recurrent-21.7 months--[11]
H3K27M-mutant DMGRecurrent5013.7 months from enrollment--
H3K27M-mutant DMGNon-recurrent (Thalamic)-20.9 months--[11]
H3K27M-mutant DMGNon-recurrent71Nearly 22 months--[10]
H3K27M-mutant DMG (ONC014 trial)Non-recurrent2421.7 months--[4]
H3K27M-mutant DMG (ONC018 trial)Non-recurrent1113.9 months--[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ONC201's mechanism of action.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies described in studies investigating ONC201's effect on glioma cell viability.[12]

Materials:

  • H3 K27M-mutant glioma cells

  • Complete cell culture medium

  • ONC201 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® 2.0 Reagent (Promega, #G9241)

  • Orbital shaker

  • Luminometer plate reader

Procedure:

  • Seed H3 K27M-mutant glioma cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of ONC201 in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Add the desired concentrations of ONC201 or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plates and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control wells after subtracting the background luminescence from wells containing medium only.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3

This protocol is a synthesized representation based on general ChIP-seq methodologies and specifics mentioned in relevant literature.[15][16][17]

Materials:

  • H3 K27M-mutant glioma cells treated with ONC201 or vehicle control

  • Formaldehyde (37%)

  • Glycine

  • PBS (ice-cold)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator (e.g., Bioruptor)

  • Anti-H3K27me3 antibody (e.g., Millipore, 07-449)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • DNA purification kit

  • NGS library preparation kit

  • High-throughput sequencer

Procedure:

  • Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Nuclear Lysis and Sonication: Pellet the nuclei and resuspend in nuclear lysis buffer. Sonicate the chromatin to shear the DNA into fragments of 200-600 bp. Centrifuge to pellet debris.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or a control IgG.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and input control DNA using a compatible NGS library preparation kit. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K27me3.

RNA Sequencing (RNA-seq)

This protocol is a general guide based on information from studies that have performed RNA-seq on ONC201-treated glioma cells.[5][12][18]

Materials:

  • H3 K27M-mutant glioma cells treated with ONC201 or vehicle control

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

  • mRNA enrichment kit (e.g., oligo(dT) magnetic beads) or rRNA depletion kit

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • High-throughput sequencer

Procedure:

  • RNA Extraction: Lyse the ONC201- or vehicle-treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. High-quality RNA should have a RIN (RNA Integrity Number) value > 8.

  • mRNA Enrichment/rRNA Depletion: Enrich for mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) from the total RNA.

  • Library Preparation: Construct sequencing libraries from the enriched mRNA or rRNA-depleted RNA using a strand-specific library preparation kit. This typically involves RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Library Quality Control and Sequencing: Assess the quality and size distribution of the prepared libraries using a bioanalyzer. Quantify the libraries and perform high-throughput sequencing on a compatible platform.

  • Data Analysis: Perform quality control on the raw sequencing reads, align them to the reference genome, and quantify gene expression levels. Identify differentially expressed genes between ONC201-treated and control samples. Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.

Western Blotting

This protocol outlines the general steps for detecting protein levels of DRD2 and ClpP in glioma cells.

Materials:

  • H3 K27M-mutant glioma cells treated with ONC201 or vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-DRD2, anti-ClpP, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against DRD2, ClpP, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the protein of interest to the loading control to determine relative protein expression levels.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

ONC201_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus ONC201_ext ONC201 DRD2 DRD2 ONC201_ext->DRD2 Antagonizes PI3K_AKT PI3K/AKT Pathway DRD2->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway DRD2->MAPK_ERK Inhibits Pro_Survival Cell Survival and Proliferation PI3K_AKT->Pro_Survival MAPK_ERK->Pro_Survival ONC201_int ONC201 ClpP ClpP ONC201_int->ClpP Agonizes Mito_Proteins Mitochondrial Proteins ClpP->Mito_Proteins Degrades Mito_Dysfunction Mitochondrial Dysfunction Mito_Proteins->Mito_Dysfunction ISR Integrated Stress Response (ISR) Mito_Dysfunction->ISR Induces Epigenetic_Mod Epigenetic Modulation Mito_Dysfunction->Epigenetic_Mod Metabolic Stress ATF4 ATF4 ISR->ATF4 Activates Apoptosis Apoptosis ISR->Apoptosis Induces DR5 DR5 Expression ATF4->DR5 DR5->Apoptosis Sensitizes to H3K27me3 H3K27me3 Restoration Epigenetic_Mod->H3K27me3 H3K27me3->Pro_Survival Inhibits

Caption: ONC201's dual mechanism of action in H3 K27M-mutant glioma.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start H3 K27M-mutant Glioma Cells treatment Treat with ONC201 or Vehicle Control start->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability western Western Blot (DRD2, ClpP) treatment->western chip_seq ChIP-seq (H3K27me3) treatment->chip_seq rna_seq RNA-seq treatment->rna_seq ic50 IC50 Calculation viability->ic50 protein_exp Protein Expression Quantification western->protein_exp peak_calling Peak Calling & Enrichment Analysis chip_seq->peak_calling diff_exp Differential Gene Expression Analysis rna_seq->diff_exp

Caption: Experimental workflow for studying ONC201's effects in vitro.

Conclusion

ONC201 has emerged as a groundbreaking therapeutic for H3 K27M-mutant diffuse midline glioma, a disease with a dire prognosis. Its novel dual mechanism of action, involving the antagonism of DRD2 and agonism of ClpP, triggers a potent anti-tumor response through the induction of the integrated stress response and a remarkable reversal of the underlying epigenetic dysregulation. The clinical data to date are highly encouraging, demonstrating a significant improvement in overall survival for this patient population. The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate further research into ONC201 and the development of next-generation therapies for this devastating disease. Continued investigation into the nuances of its mechanism, potential resistance pathways, and rational combination strategies will be crucial in maximizing the clinical benefit of this promising agent.

References

An In-depth Technical Guide on the Core of Dordaviprone's Dopamine Receptor D2 (DRD2) Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dordaviprone (also known as ONC201) is a first-in-class, orally bioavailable small molecule imipridone with a unique dual mechanism of action that includes antagonism of the dopamine D2 receptor (DRD2).[1][2][3] This technical guide provides a comprehensive overview of the core principles of dordaviprone's interaction with DRD2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Dordaviprone's activity at DRD2 is integral to its anti-cancer effects, particularly in H3 K27M-mutant diffuse midline glioma, where it has received accelerated FDA approval.[2][4]

Core Mechanism of Action at DRD2

Dordaviprone acts as a bitopic antagonist of the dopamine D2 receptor, exhibiting both competitive and non-competitive antagonism.[1][5][6] This mode of binding involves interaction with both the orthosteric binding site, where the endogenous ligand dopamine binds, and an allosteric site on the receptor.[1][5][7] This dual interaction is thought to contribute to dordaviprone's unique selectivity and pharmacological profile compared to traditional DRD2 antagonists.[1][5] The antagonism of DRD2 by dordaviprone is a key event that triggers a cascade of downstream signaling events culminating in anti-tumor activity.[3][8]

Quantitative Data Summary

The binding affinity and functional antagonism of dordaviprone at the DRD2 have been characterized using various in vitro assays. The available quantitative data is summarized in the table below.

ParameterValueReceptorAssay TypeReference
Binding Affinity (Ki) ~3 µMDRD2/DRD3Radioligand Binding Assay[6]
Functional Antagonism Low micromolar potencyDRD2/DRD3β-arrestin recruitment, cAMP assays[2]
Anticancer Activity (IC50) ~2.5 µMIn vitro cell viabilityCell-based assays[9]

Note: The bitopic nature of dordaviprone's binding suggests that a single Ki value may not fully represent its complex interaction with the DRD2.[1][5]

Key Downstream Signaling Pathways

Dordaviprone's antagonism of DRD2 initiates several downstream signaling cascades that contribute to its anti-cancer efficacy. These include the induction of the Integrated Stress Response (ISR), inactivation of the Akt/ERK signaling pathway, and promotion of TRAIL-mediated apoptosis.

DRD2 Antagonism and a Shift Towards Apoptosis

Dordaviprone's blockade of DRD2 disrupts the receptor's normal signaling function, which in cancer cells often promotes survival and proliferation. This initial antagonism is the trigger for the subsequent signaling events detailed below.

Dordaviprone Dordaviprone DRD2 Dopamine D2 Receptor (DRD2) Dordaviprone->DRD2 Antagonism G_protein Gi/o G-protein DRD2->G_protein Inhibition Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Production PKA PKA cAMP->PKA Activation Proliferation Cell Proliferation & Survival PKA->Proliferation Inhibition

Dordaviprone's initial interaction with DRD2.
Integrated Stress Response (ISR) Induction

Antagonism of DRD2 by dordaviprone leads to the activation of the Integrated Stress Response (ISR), a key pathway in cellular stress management that can ultimately trigger apoptosis.[3][4][8] A central event in this pathway is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[4]

Dordaviprone_DRD2 Dordaviprone-DRD2 Antagonism ISR_Induction Integrated Stress Response (ISR) Induction Dordaviprone_DRD2->ISR_Induction eIF2a_Kinases eIF2α Kinases (e.g., PERK, GCN2) ISR_Induction->eIF2a_Kinases Activation eIF2a eIF2α eIF2a_Kinases->eIF2a Phosphorylation p_eIF2a p-eIF2α Global_Translation Global Protein Translation p_eIF2a->Global_Translation Inhibition ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation Upregulation ATF4 ATF4 Protein ATF4_Translation->ATF4 Apoptosis Apoptosis ATF4->Apoptosis

Induction of the Integrated Stress Response.
Inactivation of Akt/ERK Signaling

Dordaviprone-mediated DRD2 antagonism leads to the dual inactivation of the pro-survival Akt and ERK signaling pathways.[5] The inhibition of these pathways removes critical survival signals, thereby sensitizing cancer cells to apoptosis.

Dordaviprone_DRD2 Dordaviprone-DRD2 Antagonism PI3K PI3K Dordaviprone_DRD2->PI3K Inhibition Ras Ras Dordaviprone_DRD2->Ras Inhibition Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Apoptosis Apoptosis

Inactivation of Akt and ERK signaling pathways.
TRAIL-Mediated Apoptosis

A significant consequence of dordaviprone's action is the induction of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[1][5] Dordaviprone's antagonism of DRD2 leads to an interaction between DRD2 and the death receptors DR4 and DR5, promoting the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.[1]

Dordaviprone_DRD2 Dordaviprone-DRD2 Antagonism DRD2_DR45 DRD2-DR4/DR5 Interaction Dordaviprone_DRD2->DRD2_DR45 Promotes DISC Death-Inducing Signaling Complex (DISC) (FADD, pro-caspase-8) DRD2_DR45->DISC Formation Caspase8 Caspase-8 DISC->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Induction of TRAIL-mediated apoptosis.

Experimental Protocols

Detailed characterization of dordaviprone's interaction with DRD2 relies on a suite of in vitro pharmacological assays. The following sections outline the general principles and a representative workflow for these key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of dordaviprone for the DRD2. It typically involves a competition experiment where increasing concentrations of unlabeled dordaviprone compete with a fixed concentration of a radiolabeled DRD2 ligand (e.g., [³H]-spiperone or [³H]-raclopride) for binding to membranes prepared from cells expressing the DRD2.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis DRD2_membranes DRD2-expressing Cell Membranes Incubation Incubate to Equilibrium DRD2_membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-spiperone) Radioligand->Incubation Dordaviprone_unlabeled Unlabeled Dordaviprone (varying concentrations) Dordaviprone_unlabeled->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis

Workflow for a radioligand binding assay.

Representative Protocol:

  • Membrane Preparation: Homogenize cells stably expressing human DRD2 in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.

  • Binding Reaction: In a 96-well plate, combine the DRD2-containing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of unlabeled dordaviprone in a binding buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of dordaviprone to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Assay

This functional assay measures the ability of dordaviprone to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production. DRD2 is a Gi/o-coupled receptor, and its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. An antagonist like dordaviprone will block this effect.

cluster_0 Cell Treatment cluster_1 cAMP Measurement cluster_2 Data Analysis DRD2_cells DRD2-expressing Cells Dordaviprone_treat Treat with Dordaviprone (varying concentrations) DRD2_cells->Dordaviprone_treat Agonist_treat Stimulate with Dopamine (fixed concentration) Dordaviprone_treat->Agonist_treat Lysis Cell Lysis Agonist_treat->Lysis cAMP_quant Quantify cAMP levels (e.g., HTRF, ELISA) Lysis->cAMP_quant Analysis Determine IC50 cAMP_quant->Analysis

Workflow for a cAMP functional assay.

Representative Protocol:

  • Cell Culture: Culture cells stably expressing human DRD2 in a suitable medium.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of dordaviprone.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of dopamine (or another DRD2 agonist) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the cAMP levels against the concentration of dordaviprone to determine the IC50 value for the antagonism of the dopamine response.

β-Arrestin Recruitment Assay

This assay measures the ability of dordaviprone to block the dopamine-induced recruitment of β-arrestin to the DRD2. Upon agonist binding, DRD2 is phosphorylated, leading to the recruitment of β-arrestin, which is involved in receptor desensitization and signaling.

cluster_0 Cell Transfection & Treatment cluster_1 Signal Detection cluster_2 Data Analysis Cells Host Cells Transfection Transfect with DRD2 and β-arrestin fusion constructs Cells->Transfection Compound_treat Treat with Dordaviprone and then Dopamine Transfection->Compound_treat Detection Measure Signal (e.g., luminescence, fluorescence) Compound_treat->Detection Analysis Determine IC50 Detection->Analysis

Workflow for a β-arrestin recruitment assay.

Representative Protocol:

  • Cell Line Engineering: Use a cell line that co-expresses DRD2 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using enzyme fragment complementation technology like DiscoveRx's PathHunter or a BRET-based system).

  • Compound Incubation: Pre-incubate the cells with a range of dordaviprone concentrations.

  • Agonist Stimulation: Add a fixed concentration of dopamine to stimulate β-arrestin recruitment.

  • Signal Detection: After an incubation period, measure the reporter signal (e.g., chemiluminescence or BRET signal), which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal intensity against the dordaviprone concentration to calculate the IC50 for the inhibition of dopamine-induced β-arrestin recruitment.

Conclusion

Dordaviprone's antagonism of the dopamine D2 receptor is a multifaceted process characterized by a bitopic binding mechanism that leads to the modulation of several key signaling pathways implicated in cancer cell survival and proliferation. The induction of the Integrated Stress Response, inactivation of Akt/ERK signaling, and promotion of TRAIL-mediated apoptosis collectively contribute to its potent anti-tumor effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of dordaviprone and other novel DRD2 antagonists in the context of oncology drug development. Further research to elucidate the precise quantitative parameters of its bitopic interaction and the detailed molecular choreography of its downstream signaling effects will be crucial for optimizing its therapeutic application and for the discovery of next-generation DRD2-targeting cancer therapies.

References

An In-depth Technical Guide to ClpP Activation by ONC201 and Subsequent Mitochondrial Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent with a unique mechanism of action that is currently being explored in clinical trials for a variety of malignancies, including treatment-resistant gliomas.[1][2] Initially identified for its ability to induce TNF-related apoptosis-inducing ligand (TRAIL), further research has elucidated that a primary target of ONC201 is the mitochondrial caseinolytic protease P (ClpP).[3][4] This guide provides a detailed technical overview of the molecular interactions between ONC201 and ClpP, the resulting mitochondrial stress, and the downstream signaling cascades that contribute to its anti-neoplastic effects. We will delve into the experimental methodologies used to characterize this pathway and present key quantitative data to provide a comprehensive resource for researchers in oncology and drug development.

Introduction: ONC201 and its Mitochondrial Target, ClpP

ONC201 (also known as TIC10) was first identified in a screen for compounds that could induce the transcription of the pro-apoptotic protein TRAIL independently of p53 status.[2] While early studies focused on its impact on signaling pathways like Akt and ERK, a pivotal discovery was the identification of the human mitochondrial caseinolytic protease P (ClpP) as a direct binding partner and target of ONC201.[3][4]

ClpP is a highly conserved serine protease located in the mitochondrial matrix. It plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins, a process vital for maintaining mitochondrial homeostasis.[5] In its native state, the proteolytic activity of the ClpP tetradecamer is tightly regulated by associated ATPases of the AAA+ family (e.g., ClpX), which recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.[6]

ONC201 acts as an allosteric activator of ClpP, leading to its unregulated and indiscriminate degradation of mitochondrial proteins.[3][5] This hyperactivation of ClpP disrupts normal mitochondrial function, inducing a state of profound mitochondrial stress that ultimately triggers a cellular integrated stress response (ISR) and culminates in apoptosis.[3][7] This direct engagement of a mitochondrial protease represents a novel strategy in cancer therapy.

The Mechanism of ClpP Activation by ONC201

ONC201 and its more potent analogues, such as the TR series of compounds, bind to a hydrophobic pocket on the ClpP heptamer.[3][6] This binding event induces a conformational change in the ClpP complex, causing it to adopt an active, extended state even in the absence of its cognate ClpX ATPase.[5] This bypasses the normal regulatory mechanism, leading to uncontrolled proteolytic activity.

The activation of ClpP by ONC201 results in the degradation of a broad range of mitochondrial proteins, including those essential for oxidative phosphorylation (OXPHOS) and mitochondrial DNA (mtDNA) maintenance.[3][4] Key substrates that are degraded upon ONC201-mediated ClpP activation include components of the electron transport chain and mitochondrial transcription factor A (TFAM).[3][4] The degradation of these vital proteins cripples mitochondrial function.

Mitochondrial Stress: The Consequence of ClpP Hyperactivation

The dysregulated proteolytic activity of ClpP initiated by ONC201 leads to a multi-faceted mitochondrial stress phenotype. This includes:

  • Impaired Mitochondrial Respiration: The degradation of OXPHOS subunits leads to a significant reduction in the mitochondrial oxygen consumption rate (OCR).[8]

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain results in the loss of the mitochondrial membrane potential, a key indicator of mitochondrial health.[8][9]

  • Mitochondrial Structural Damage: Treatment with ONC201 has been shown to induce mitochondrial fragmentation and swelling.[9][10]

  • Depletion of Mitochondrial DNA: The degradation of TFAM, a protein crucial for the packaging and transcription of mtDNA, leads to a reduction in mitochondrial DNA content.[11]

  • Increased Mitochondrial Reactive Oxygen Species (ROS): The dysfunctional electron transport chain can lead to an increase in the production of mitochondrial ROS.[10]

This cascade of mitochondrial damage is a central component of ONC201's cytotoxic effects, particularly in cancer cells that are highly dependent on mitochondrial respiration.[8]

The Integrated Stress Response (ISR) and Downstream Signaling

The mitochondrial dysfunction induced by ONC201 serves as a potent trigger for the Integrated Stress Response (ISR).[3][7] The ISR is a conserved cellular signaling network that is activated by various stress conditions, including mitochondrial stress. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).

In the context of ONC201, the activation of the eIF2α kinases HRI and PKR has been implicated in initiating the ISR.[7] Phosphorylated eIF2α globally attenuates protein synthesis but selectively promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[7][12]

ATF4 is a transcription factor that orchestrates the expression of a wide array of genes involved in stress adaptation and, in cases of severe or prolonged stress, apoptosis.[13][14] A key pro-apoptotic target of ATF4 is C/EBP homologous protein (CHOP), also known as DDIT3.[13][14] The induction of the ATF4-CHOP axis is a critical step in the downstream signaling cascade of ONC201.[3][7]

This signaling pathway ultimately leads to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL, sensitizing cancer cells to apoptosis.[7] This finding links the initial discovery of ONC201 as a TRAIL-inducing compound to its fundamental mechanism of ClpP activation and mitochondrial stress.

Data Presentation: Quantitative Analysis of ONC201's Effects

The following tables summarize key quantitative data on the activity of ONC201 and its analogs.

Table 1: In Vitro Activation of ClpP by ONC201 and Analogs

CompoundAssay TypeSubstrateEC50 / Half-Maximal DoseReference(s)
ONC201 Casein Proteolysisα-Casein~1.25 µM[3][15]
TR-57 Casein Proteolysisα-Casein~200 nM[3][15]
THX6 hClpP ActivationNot Specified1.18 µM[16]

Table 2: IC50 Values of ONC201 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (approximate)Reference(s)
MDA-MB-231 Triple-Negative Breast Cancer~2 µM[9]
H3 K27M-mutant Glioma Cultures (median) Glioma~0.6 µM[1]
H3 Wildtype or G34 Variant Glioma Cultures (median) Glioma~1.5 µM[1]
SK-N-AS Neuroblastoma (MYCN-nonamplified)>20% growth suppression at low µM[10]
BE(2)M17 Neuroblastoma (MYCN-amplified)>60% growth suppression at low µM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

In Vitro ClpP Peptidase Activity Assay

This assay measures the ability of compounds to activate the cleavage of a small fluorogenic peptide substrate by purified ClpP.

Materials:

  • Purified, recombinant human ClpP protein

  • Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC)

  • Assay Buffer: 50 mM Tris, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, and 5% glycerol, pH 8.0

  • ONC201 and/or analog compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)

Protocol:

  • Prepare serial dilutions of ONC201 or other test compounds in Assay Buffer.

  • In a 96-well plate, combine the purified ClpP enzyme and the test compounds at their final desired concentrations.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µM Ac-WLA-AMC).

  • Alternatively, for time-dependent activation, pre-incubate the enzyme and compounds for a defined period (e.g., 60 minutes) before adding the substrate.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • The rate of the reaction (slope of the linear portion of the fluorescence signal over time) is used as a measure of ClpP activity.

  • Calculate the EC50 value by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.[3]

In Vitro ClpP Protease (Casein Degradation) Assay

This assay assesses the degradation of a larger, unstructured protein substrate by ClpP.

Materials:

  • Purified, recombinant human ClpP protein

  • α-Casein

  • Assay Buffer (as described in 6.1)

  • ONC201 and/or analog compounds dissolved in DMSO

  • SDS-PAGE equipment and reagents

  • Silver staining reagents

Protocol:

  • Pre-incubate recombinant ClpP with DMSO (vehicle control), ONC201, or other test compounds in Assay Buffer for 1 hour at 37°C.

  • Add α-casein to the reaction mixture and incubate for an additional hour at 37°C.

  • Stop the reaction by adding SDS sample buffer and boiling the samples.

  • Resolve the reaction products by 12% SDS-PAGE.

  • Visualize the degradation of α-casein by silver staining the gel. A decrease in the intensity of the full-length casein band indicates ClpP protease activity.[3][4]

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is commonly used to measure OCR in live cells, providing insights into mitochondrial respiration.

Materials:

  • Seahorse XF24 or XF96 Extracellular Flux Analyzer

  • Seahorse XF cell culture plates

  • Assay medium (e.g., unbuffered DMEM, pH 7.4)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.

  • Cells of interest

Protocol:

  • Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for at least 1 hour to allow for temperature and pH equilibration.

  • Hydrate the sensor cartridge according to the manufacturer's instructions.

  • Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.

  • Place the cell plate in the Seahorse analyzer and initiate the protocol.

  • The instrument will measure the basal OCR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[5][8][17]

Western Blot Analysis for ISR Proteins (ATF4 and CHOP)

This standard technique is used to detect the upregulation of key ISR proteins in response to ONC201 treatment.

Materials:

  • Cells of interest treated with ONC201 or vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the desired concentrations of ONC201 for the specified time points (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-ATF4 or anti-CHOP) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control to determine the relative protein expression levels.[13][14]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

ONC201_Mechanism cluster_ONC201 ONC201 Action cluster_Mitochondrion Mitochondrion cluster_ISR Integrated Stress Response cluster_Apoptosis Apoptosis ONC201 ONC201 ClpP ClpP ONC201->ClpP Allosteric Activation DegradedProteins Degraded Proteins ClpP->DegradedProteins Uncontrolled Proteolysis MitoProteins Mitochondrial Proteins MitoProteins->ClpP MitoStress Mitochondrial Stress DegradedProteins->MitoStress OXPHOS OXPHOS Dysfunction MitoStress->OXPHOS ROS Increased ROS MitoStress->ROS eIF2a eIF2α MitoStress->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation ATF4 ATF4 peIF2a->ATF4 Increased Translation CHOP CHOP ATF4->CHOP Upregulation DR5 DR5 CHOP->DR5 Upregulation Apoptosis Apoptosis DR5->Apoptosis

Caption: ONC201 signaling pathway.

ClpP_Assay_Workflow cluster_Peptidase Peptidase Activity cluster_Protease Protease Activity start_pep Combine ClpP, Compound, and Fluorogenic Substrate measure_pep Measure Fluorescence (Kinetic Read) start_pep->measure_pep analyze_pep Calculate EC50 measure_pep->analyze_pep start_pro Pre-incubate ClpP and Compound add_casein Add Casein Substrate start_pro->add_casein sds_page SDS-PAGE add_casein->sds_page stain Silver Stain sds_page->stain analyze_pro Visualize Degradation stain->analyze_pro

Caption: ClpP activity assay workflows.

Conclusion

The discovery of ONC201's ability to ectopically activate the mitochondrial protease ClpP has unveiled a novel therapeutic vulnerability in cancer. The subsequent induction of mitochondrial stress and the integrated stress response provides a compelling mechanistic rationale for its anti-tumor activity. This guide has provided a comprehensive overview of the core molecular events, presented key quantitative data, and detailed the experimental protocols necessary for studying this pathway. A thorough understanding of this mechanism is paramount for the ongoing clinical development of ONC201 and for the design of next-generation ClpP activators as innovative cancer therapeutics. The continued investigation into the nuances of ClpP substrate specificity and the downstream consequences of its hyperactivation will undoubtedly yield further insights into mitochondrial biology and cancer metabolism.

References

Preclinical Profile of Dordaviprone in Brain Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dordaviprone (formerly ONC201) is a first-in-class, orally bioavailable small molecule that has demonstrated significant preclinical and clinical activity in brain tumors, particularly those harboring the H3 K27M mutation in diffuse midline gliomas (DMG), including diffuse intrinsic pontine glioma (DIPG), and glioblastoma (GBM). Its unique dual mechanism of action, involving antagonism of the dopamine receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP), triggers a cascade of events culminating in tumor cell apoptosis and inhibition of tumor growth. This technical guide provides a comprehensive overview of the preclinical studies of dordaviprone in brain tumors, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

In Vitro Efficacy

Dordaviprone has demonstrated potent cytotoxic and anti-proliferative effects across a range of brain tumor cell lines in vitro. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific H3 K27M mutation status.

Cell LineTumor TypeH3 K27M StatusIC50 (µM)Citation
SF8628DIPGH3.3 K27M~2.5[1]
Various DIPG cell linesDIPGH3 K27M-mutant3-8 (mM)N/A
Glioblastoma cell linesGlioblastomaNot specified~1-3[2]
Mouse H3 K27M-mutant gliomaGliomaH3 K27M0.5[3]

In Vivo Efficacy

Preclinical in vivo studies using orthotopic xenograft models of glioblastoma and DIPG have demonstrated the ability of dordaviprone to cross the blood-brain barrier, inhibit tumor growth, and significantly extend survival.

Animal ModelTumor TypeTreatment RegimenKey FindingsCitation
Mouse orthotopic model (U-251-LUC cells)Glioblastoma100 mg/kg p.o. weekly (as part of triple therapy with TMZ and radiation)Significantly prolonged survival (average 123 days vs. 44-103 days for other combinations) and reduced tumor burden.[4]
Mouse intra-uterine electroporation-generated modelH3 K27M-mutant gliomaNot specified50% prolongation of median survival.[3]
Patient-derived xenograft mouse modelsDIPGNot specifiedShowed in vivo efficacy.N/A
Glioblastoma mouse modelsGlioblastomaNot specifiedCrosses the blood-brain barrier and inhibits tumor growth.[5]

Mechanism of Action and Signaling Pathways

Dordaviprone's anti-cancer activity stems from its dual targeting of DRD2 and ClpP, which initiates two distinct but complementary signaling cascades leading to apoptosis.

DRD2 Antagonism and TRAIL Pathway Induction

Dordaviprone acts as an antagonist of the G protein-coupled receptor DRD2, which is often overexpressed in glioblastoma.[6][7] This antagonism leads to the dual inactivation of the pro-survival signaling pathways Akt and ERK.[5][8] The inactivation of these kinases results in the dephosphorylation and subsequent activation of the transcription factor FOXO3a.[8][9] Activated FOXO3a translocates to the nucleus and transcriptionally upregulates the pro-apoptotic ligand, TNF-related apoptosis-inducing ligand (TRAIL).[5][8][9]

DRD2_Pathway cluster_nucleus Dordaviprone Dordaviprone DRD2 DRD2 Dordaviprone->DRD2 Antagonism Akt_ERK Akt / ERK (Phosphorylated) DRD2->Akt_ERK Inhibition of activation FOXO3a_p FOXO3a (Phosphorylated/Inactive) Akt_ERK->FOXO3a_p Phosphorylation FOXO3a_a FOXO3a (Active) FOXO3a_p->FOXO3a_a Dephosphorylation TRAIL_gene TRAIL Gene Transcription FOXO3a_a->TRAIL_gene Upregulation Nucleus Nucleus TRAIL TRAIL TRAIL_gene->TRAIL Apoptosis Apoptosis TRAIL->Apoptosis

Dordaviprone's DRD2 Antagonism Pathway.
ClpP Agonism and Mitochondrial Dysfunction

Dordaviprone also functions as an allosteric agonist of the mitochondrial protease ClpP.[7][10] This hyperactivation of ClpP leads to the degradation of mitochondrial proteins, resulting in mitochondrial dysfunction, the activation of the integrated stress response (ISR), and ultimately, apoptosis.[6][11][12] The ISR involves the upregulation of transcription factors such as ATF4, which can further contribute to the expression of pro-apoptotic factors like DR5 (a TRAIL receptor).[13]

ClpP_Pathway Dordaviprone Dordaviprone ClpP Mitochondrial ClpP Dordaviprone->ClpP Agonism Mito_Proteins Mitochondrial Proteins ClpP->Mito_Proteins Degradation Mito_Dysfunction Mitochondrial Dysfunction Mito_Proteins->Mito_Dysfunction ISR Integrated Stress Response (ISR) Mito_Dysfunction->ISR Activation Apoptosis Apoptosis Mito_Dysfunction->Apoptosis ATF4 ATF4 Upregulation ISR->ATF4 DR5 DR5 Expression ATF4->DR5 DR5->Apoptosis Sensitization to TRAIL

Dordaviprone's ClpP Agonism Pathway.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of dordaviprone on brain tumor cell lines.

Materials:

  • Brain tumor cell lines (e.g., SF8628, U-251)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Dordaviprone stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of dordaviprone in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the dordaviprone dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Orthotopic Xenograft Model

Objective: To evaluate the in vivo efficacy of dordaviprone against brain tumors in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Luciferase-expressing brain tumor cells (e.g., U-251-LUC)

  • Stereotaxic frame

  • Stoelting Quintessential Stereotaxic Injector

  • Dordaviprone formulation for oral gavage (e.g., in 1% methylcellulose/0.2% Tween 80)

  • Bioluminescence imaging system

Procedure:

  • Anesthetize the mice and secure them in a stereotaxic frame.

  • Create a burr hole in the skull at the desired coordinates for intracranial injection.

  • Using a stereotaxic injector, slowly inject a suspension of luciferase-expressing tumor cells into the brain parenchyma.

  • Monitor tumor growth using bioluminescence imaging.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer dordaviprone (e.g., 100 mg/kg) or vehicle control orally via gavage at the specified frequency (e.g., weekly).

  • Monitor tumor burden regularly using bioluminescence imaging.

  • Monitor the health and survival of the mice.

  • At the end of the study, euthanize the mice and collect brain tissue for further analysis (e.g., histology, western blot).[4][11]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Brain Tumor Cell Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot_vitro Western Blot (Protein Expression) Cell_Culture->Western_Blot_vitro Orthotopic_Model Orthotopic Xenograft Model Creation Cell_Culture->Orthotopic_Model Cell Source Treatment Dordaviprone Treatment Orthotopic_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring (BLI) Treatment->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis

General Preclinical Experimental Workflow.
Western Blot Analysis

Objective: To assess the effect of dordaviprone on the expression and phosphorylation status of key signaling proteins.

Materials:

  • Brain tumor cells treated with dordaviprone or vehicle

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-FOXO3a, anti-TRAIL, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Conclusion

The preclinical data for dordaviprone strongly support its continued development as a therapeutic agent for brain tumors, particularly H3 K27M-mutant diffuse midline gliomas. Its ability to cross the blood-brain barrier and its unique dual mechanism of action provide a strong rationale for its efficacy. The quantitative in vitro and in vivo data, coupled with a growing understanding of its molecular signaling pathways, offer a solid foundation for ongoing and future clinical investigations. The experimental protocols outlined in this guide provide a framework for further preclinical research to explore the full potential of dordaviprone in neuro-oncology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Line Screening of ONC201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, the founding member of the imipridone class of anti-cancer compounds, has demonstrated significant anti-neoplastic activity across a range of preclinical cancer models.[1][2] This small molecule is known to be orally active, capable of crossing the blood-brain barrier, and is currently under evaluation in clinical trials for various advanced cancers.[3][4] The mechanism of action of ONC201 is multifactorial, primarily involving the induction of the integrated stress response (ISR) and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway.[1][5][6] It acts as an antagonist of the dopamine D2-like receptors (DRD2/3) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP), leading to a cascade of events that culminate in cancer cell death.[5][7][8]

These application notes provide detailed protocols for the in vitro screening of ONC201 in cancer cell lines, focusing on key assays to assess its biological activity.

Mechanism of Action

ONC201 exerts its anti-cancer effects through a unique signaling cascade. It antagonizes dopamine receptors DRD2 and DRD3 and activates the mitochondrial protease ClpP.[5][7][8] This leads to the dual inhibition of Akt and ERK phosphorylation, resulting in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[5] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL.[5] Concurrently, ONC201 activates the integrated stress response (ISR) pathway, leading to the increased expression of ATF4 and CHOP, which in turn upregulate the TRAIL receptor DR5.[5] The simultaneous upregulation of both TRAIL and its receptor DR5 triggers extrinsic apoptosis in cancer cells.[5]

ONC201_Mechanism_of_Action cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus ONC201 ONC201 DRD2_3 DRD2/DRD3 ONC201->DRD2_3 Antagonizes pAkt p-Akt ONC201->pAkt Inhibits pERK p-ERK ONC201->pERK Inhibits ISR Integrated Stress Response (ISR) ONC201->ISR Activates ClpP ClpP ONC201->ClpP Activates Akt Akt ERK ERK FOXO3a_p p-FOXO3a pAkt->FOXO3a_p Phosphorylates pERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a FOXO3a_p->FOXO3a Dephosphorylation FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc Translocates to Nucleus ATF4 ATF4 ISR->ATF4 CHOP CHOP ISR->CHOP DR5_gene DR5 Gene ATF4->DR5_gene Activates Transcription CHOP->DR5_gene Activates Transcription TRAIL_gene TRAIL Gene FOXO3a_nuc->TRAIL_gene Activates Transcription TRAIL TRAIL TRAIL_gene->TRAIL DR5 DR5 DR5_gene->DR5 TRAIL->DR5 Binds Apoptosis Apoptosis DR5->Apoptosis Induces

Caption: ONC201 Signaling Pathway.

Data Presentation

Table 1: In Vitro Efficacy of ONC201 in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
OVCAR3Ovarian CancerMTT4.272[9]
IGROV-1Ovarian CancerMTT3.172[9]
OVCAR5Ovarian CancerMTT3.272[9]
SKOV3Ovarian CancerMTT2.172[9]
MDA-MB-231Breast CancerMTS~2120[10]
ARK1Uterine Serous CarcinomaProliferation AssayDose-dependent inhibitionNot specified[11]
SPEC-2Uterine Serous CarcinomaProliferation AssayDose-dependent inhibitionNot specified[11]
JN-DSRCT-1Desmoplastic Small Round Cell TumorProliferation Assay1.66 (EC50)72[12]
Multiple LinesCutaneous T-cell LymphomaCell Growth Assay1.25 - 10.0Time-dependent[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on ovarian cancer cell lines.[9]

Workflow:

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_onc201 Treat with varying concentrations of ONC201 seed_cells->treat_onc201 incubate_72h Incubate for 72 hours treat_onc201->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_1_2h Incubate for 1-2 hours add_mtt->incubate_1_2h add_dmso Add DMSO to dissolve formazan incubate_1_2h->add_dmso read_absorbance Read absorbance at 575 nm add_dmso->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_onc201 Treat with varying concentrations of ONC201 seed_cells->treat_onc201 incubate_24h Incubate for 24 hours treat_onc201->incubate_24h harvest_cells Harvest cells by trypsinization incubate_24h->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_binding_buffer Resuspend in Annexin V Binding Buffer wash_cells->resuspend_binding_buffer add_annexin_pi Add Annexin V-FITC and Propidium Iodide resuspend_binding_buffer->add_annexin_pi incubate_rt Incubate at room temperature in the dark add_annexin_pi->incubate_rt analyze_flow_cytometry Analyze by flow cytometry incubate_rt->analyze_flow_cytometry end End analyze_flow_cytometry->end Cell_Cycle_Analysis_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_onc201 Treat with varying concentrations of ONC201 seed_cells->treat_onc201 incubate_36h Incubate for 36 hours treat_onc201->incubate_36h harvest_cells Harvest cells incubate_36h->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells with PBS fix_cells->wash_cells resuspend_pi_rnase Resuspend in PI/RNase staining buffer wash_cells->resuspend_pi_rnase incubate_rt Incubate at room temperature resuspend_pi_rnase->incubate_rt analyze_flow_cytometry Analyze by flow cytometry incubate_rt->analyze_flow_cytometry end End analyze_flow_cytometry->end

References

Dordaviprone (ONC201) in Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and key experimental protocols for dordaviprone (formerly ONC201) as investigated in clinical trials, primarily for H3 K27M-mutant diffuse midline glioma.

Dordaviprone is an orally administered, first-in-class imipridone that has shown promise in clinical studies. It functions as a selective antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP (Caseinolytic mitochondrial matrix peptidase proteolytic subunit). This dual mechanism of action induces the integrated stress response, leading to apoptosis in cancer cells.

Dosage and Administration in Clinical Trials

Dordaviprone has been administered in various clinical trial settings, with dosing regimens tailored for both adult and pediatric populations. The administration is oral, with specific protocols for once-weekly and twice-weekly schedules.

Table 1: Dordaviprone Dosage Regimens in Clinical Trials
Patient PopulationDosing ScheduleDosageAdministration Notes
Adults (≥ 52.5 kg) Once-Weekly625 mgAdministered orally on the same day each week.
Twice-Weekly625 mgAdministered orally on two consecutive days each week.
Pediatrics (< 52.5 kg) Once-Weekly or Twice-WeeklyWeight-based, allometrically scaledDose is scaled by body weight and rounded to the nearest 125 mg increment.
Table 2: Pediatric Weight-Based Dosing for Dordaviprone
Body WeightOnce-Weekly or Twice-Weekly Dose
10 to < 12.5 kg125 mg
12.5 to < 27.5 kg250 mg
27.5 to < 42.5 kg375 mg
42.5 to < 52.5 kg500 mg
Dose Modifications

Dose adjustments are critical for managing treatment-related adverse events. For Grade 3 or 4 adverse events, treatment is typically interrupted until the event resolves to Grade 1 or baseline, after which dordaviprone may be resumed at a reduced dose.

Concomitant use of moderate or strong CYP3A4 inhibitors also necessitates dose reduction due to potential for increased dordaviprone exposure. For adult patients, the 625 mg dose is reduced to 500 mg with a moderate inhibitor and to 375 mg with a strong inhibitor.

Experimental Protocols

Immunohistochemistry (IHC) for H3 K27M Mutation Detection

Patient selection in dordaviprone clinical trials for diffuse midline glioma is critically dependent on the presence of the H3 K27M mutation. Immunohistochemistry is a standard method for its detection.

Objective: To identify the H3 K27M mutation in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tumor tissue sections (4-5 µm)

  • H3 K27M mutant-specific primary antibody

  • Secondary antibody and detection system

  • Antigen retrieval solution

  • Xylene, ethanol series, and deionized water

  • Hematoxylin for counterstaining

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a validated antigen retrieval solution and heating.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with the primary antibody specific for the H3 K27M mutation.

    • Wash and incubate with the appropriate secondary antibody and detection reagent.

    • Develop the signal using a chromogen such as DAB.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Interpretation:

    • Positive staining is indicated by a nuclear signal in tumor cells. The proportion and intensity of staining are assessed by a qualified pathologist.

Pharmacokinetic (PK) Analysis of Dordaviprone in Plasma

Quantifying dordaviprone concentrations in patient plasma is essential for understanding its pharmacokinetic profile.

Objective: To measure the concentration of dordaviprone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human plasma collected in K2EDTA tubes

  • Dordaviprone analytical standard and a stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN)

  • Formic acid

  • C18 LC column

  • Triple quadrupole LC-MS/MS system

Protocol:

  • Sample Preparation:

    • To 50 µL of plasma, add the SIL-IS.

    • Precipitate proteins by adding cold ACN.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant for analysis.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with mobile phases of water with formic acid and ACN with formic acid to separate dordaviprone.

  • MS/MS Detection:

    • Utilize electrospray ionization (ESI) in positive mode.

    • Monitor specific precursor-to-product ion transitions for both dordaviprone and the SIL-IS.

  • Quantification:

    • Generate a calibration curve using known concentrations of dordaviprone.

    • Determine the concentration in patient samples by comparing the peak area ratio of dordaviprone to the SIL-IS against the calibration curve.

Pharmacokinetic Sampling Schedule: In clinical trials, plasma samples for pharmacokinetic analysis are typically collected at the following time points relative to dordaviprone administration: pre-dose, 0.5, 2, 4, 24, 48, and 168 hours post-dose for the first cycle, with additional pre-dose samples collected in subsequent cycles.[1]

Clinical Trial Workflow and Patient Monitoring

The successful execution of a dordaviprone clinical trial involves a structured workflow from patient screening to data analysis.

Patient Monitoring: Patients are monitored closely for safety and efficacy. This includes:

  • Safety Assessments: Regular monitoring of vital signs, electrocardiograms, and clinical laboratory results (complete blood count, serum chemistry). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Efficacy Assessments: Tumor response is evaluated using neuroimaging (MRI) at baseline and at regular intervals (e.g., every 8 weeks). The Response Assessment in Neuro-Oncology (RANO) criteria are used to standardize the evaluation of tumor response in high-grade gliomas.[2]

Signaling Pathways and Experimental Workflows

Dordaviprone_Signaling_Pathway cluster_cell Tumor Cell Dordaviprone Dordaviprone DRD2 DRD2 Dordaviprone->DRD2 Antagonism ClpP Mitochondrial ClpP Dordaviprone->ClpP Agonism Apoptosis Apoptosis DRD2->Apoptosis Inhibition of pro-survival signals ISR Integrated Stress Response (ISR) ClpP->ISR Activation TRAIL_pathway TRAIL Pathway Induction ISR->TRAIL_pathway TRAIL_pathway->Apoptosis

Dordaviprone's dual mechanism of action.

Clinical_Trial_Workflow Start Patient Screening (H3 K27M Mutation Positive) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (MRI, Labs, Vitals) Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Treatment Dordaviprone Administration Randomization->Treatment Monitoring Patient Monitoring (Safety & Efficacy) Treatment->Monitoring Data_Collection Data Collection (PK, AEs, Tumor Response) Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End of Study Data_Analysis->End

A generalized workflow for a dordaviprone clinical trial.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming ONC201 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to ONC201 resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to ONC201. What are the potential resistance mechanisms?

A1: Reduced sensitivity to ONC201 in cancer cells is often linked to the activation of specific survival signaling pathways that counteract the drug's pro-apoptotic effects. The two most well-documented resistance mechanisms are:

  • Upregulation of the PI3K/AKT/mTOR Signaling Pathway: Cancer cells can develop resistance by increasing the activity of this pathway. Elevated levels of phosphorylated AKT (p-AKT) are a key indicator of this resistance mechanism. This pathway promotes cell survival and proliferation, thereby diminishing the cytotoxic effects of ONC201.[1] Some diffuse intrinsic pontine glioma (DIPG) cell lines with decreased sensitivity to ONC201 have been shown to upregulate the PI3K/AKT/mTOR signaling axis.[1]

  • Activation of Epidermal Growth Factor Receptor (EGFR) Signaling: Increased expression or activating mutations of EGFR can confer resistance to ONC201.[2][3] High EGFR expression has been associated with a poor response to ONC201 in glioblastoma.[4][5] EGFR signaling can promote a metabolic state that antagonizes the therapeutic effects of ONC201.[2]

Q2: How can I determine if my ONC201-resistant cells have activated PI3K/AKT or EGFR signaling?

A2: To investigate these resistance mechanisms, you can perform the following key experiments:

  • Western Blotting: This is the most direct method to assess the activation of these pathways. Probe for phosphorylated AKT (p-AKT) and total AKT, as well as phosphorylated EGFR (p-EGFR) and total EGFR. An increased ratio of the phosphorylated form to the total protein indicates pathway activation.

  • Quantitative PCR (qPCR): To assess if the resistance is due to increased gene expression, you can measure the mRNA levels of EGFR.

  • Immunohistochemistry (IHC): If working with tumor tissue, IHC can be used to assess the protein expression levels of EGFR. An inverse correlation between EGFR staining intensity and clinical response to ONC201 has been observed.[4][5]

Q3: My cells have confirmed ONC201 resistance. What are the strategies to overcome this?

A3: The primary strategy to overcome ONC201 resistance is through combination therapy.

  • For PI3K/AKT-driven resistance: Combine ONC201 with a PI3K/AKT inhibitor. Paxalisib is a brain-penetrant PI3K/AKT inhibitor that has shown synergistic cytotoxicity with ONC201 in preclinical models of DIPG.[1] Clinical trials are currently evaluating this combination.[6]

  • For EGFR-driven resistance: The combination of ONC201 with an EGFR inhibitor is a rational approach to counteract this resistance mechanism.[2][3]

  • Other combinations: ONC201 is also being investigated in combination with other therapies such as radiation and other targeted agents like panobinostat in clinical trials.[6][7]

Q4: Are there specific cancer models or mutations associated with ONC201 resistance?

A4: Yes, certain genetic backgrounds can influence sensitivity to ONC201. For instance, in diffuse midline gliomas (DMGs), tumors with TP53 mutations have been shown to be more resistant to ONC201, whereas those with PIK3CA mutations exhibit increased sensitivity.[8] Additionally, high EGFR expression and mutations are correlated with reduced ONC201 sensitivity.[3]

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability (MTT Assay) Results with ONC201 Treatment
Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase during the experiment.
Drug Concentration and Incubation Time Perform a dose-response and time-course experiment to determine the optimal ONC201 concentration and incubation period for your specific cell line. The IC50 for ONC201 in H3.3K27M mutant cells has been reported to be approximately 4.6 ± 0.7 µmol/L.[9]
Reagent Quality Ensure the MTT reagent is fresh and properly stored, protected from light.
Incomplete Formazan Solubilization After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the absorbance.
Issue 2: Difficulty Detecting Changes in p-AKT or p-EGFR by Western Blot
Potential Cause Troubleshooting Steps
Sample Preparation Keep samples on ice and use lysis buffers containing phosphatase inhibitors to prevent dephosphorylation of your target proteins.
Blocking Agent Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which can lead to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.
Antibody Quality Use phospho-specific antibodies that have been validated for Western blotting.
Low Protein Abundance If the target protein is of low abundance, consider enriching your sample through immunoprecipitation (IP) before performing the Western blot.

Quantitative Data Summary

Table 1: ONC201 Sensitivity in Different Cancer Cell Contexts

Cell Context Key Findings Reported IC50 / Effect
H3.3K27M Mutant Diffuse Midline Glioma (DMG) CellsBaseline sensitivityIC50 of 4.6 ± 0.7 µmol/L[9]
Glioblastoma Patient-Derived Xenografts (High EGFR)Associated with poor responseHigh EGFR expression correlated with reduced ONC201 sensitivity in vitro and in vivo.[4][5]
Glioblastoma Patients (High vs. Low EGFR)Clinical outcome correlationMedian overall survival of 162 days (high EGFR) vs. 373 days (low EGFR).[4][5]
DIPG Cell Lines (H3.3K27M Mutant)Heterogeneous response50% of H3.3K27M mutant DIPG cell lines showed reduced sensitivity.[1]
DIPG Cell Lines (WT-H3 and H3.1K27M Mutant)Higher sensitivity100% of these cell lines showed efficacy.[1]
EGFR-Altered H3K27M-DMG CellsIncreased resistanceDemonstrated increased IC50 values for ONC201 and decreased apoptosis.[3]

Key Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of ONC201 concentrations (and/or in combination with a second agent) and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Western Blot for Phosphorylated Proteins
  • Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-EGFR, and total EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Visualized Pathways and Workflows

ONC201_Resistance_Pathways cluster_onc201 ONC201 Action cluster_resistance Resistance Mechanisms onc201 ONC201 drd2 DRD2 Antagonism onc201->drd2 clpp ClpP Agonism onc201->clpp akt_erk Inhibition of AKT & ERK drd2->akt_erk apoptosis Apoptosis clpp->apoptosis akt_erk->apoptosis egfr EGFR Activation survival Cell Survival & Proliferation egfr->survival pi3k_akt PI3K/AKT Pathway Upregulation pi3k_akt->survival survival->apoptosis Inhibition

Caption: Signaling pathways involved in ONC201 action and resistance.

Troubleshooting_Workflow start Reduced ONC201 Sensitivity Observed wb Western Blot for p-AKT and p-EGFR start->wb qpcr qPCR for EGFR expression start->qpcr pathway_id Identify Dominant Resistance Pathway wb->pathway_id qpcr->pathway_id akt_high High p-AKT pathway_id->akt_high p-AKT elevated egfr_high High p-EGFR/EGFR pathway_id->egfr_high p-EGFR/EGFR elevated combo_pax Combination Therapy: ONC201 + Paxalisib akt_high->combo_pax combo_egfri Combination Therapy: ONC201 + EGFR Inhibitor egfr_high->combo_egfri viability_assay Assess Synergy with Cell Viability Assay combo_pax->viability_assay combo_egfri->viability_assay

Caption: Experimental workflow for troubleshooting ONC201 resistance.

References

Technical Support Center: Optimizing ONC201 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the delivery of ONC201 across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is ONC201 and what is its primary mechanism of action in CNS tumors?

ONC201 (dordaviprone) is a first-in-class, orally active small molecule that can cross the blood-brain barrier.[1][2][3] Its primary mechanism of action involves the antagonism of the Dopamine Receptor D2 (DRD2).[4][1][5][6] This antagonism leads to the activation of the integrated stress response (ISR) and inactivation of the Akt/ERK signaling pathways.[4][1][7][8] Consequently, the transcription factor FOXO3a is dephosphorylated and translocates to the nucleus, upregulating the pro-apoptotic ligand TRAIL and its receptor DR5, ultimately triggering cancer cell death.[9][7][8] More recently, it has been discovered that ONC201 also activates the mitochondrial protease ClpP, which is involved in chewing up misfolded proteins in the mitochondria.[8][10][11]

Q2: Why is crossing the blood-brain barrier a significant challenge for drugs targeting CNS tumors?

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that protects the brain from harmful substances.[12][13] Key challenges for drug delivery include:

  • Tight Junctions: These protein complexes between endothelial cells severely restrict the passive diffusion of molecules into the brain.[12][14]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively pump drugs and other xenobiotics back into the bloodstream, reducing their concentration in the brain.[12][13][15][16][17][18]

  • Molecular Size and Polarity: The BBB generally favors the passage of small, lipophilic (fat-soluble) molecules.[12][13] Large and water-soluble drugs have difficulty crossing.

  • Metabolic Enzymes: The presence of enzymes within the BBB endothelial cells can metabolize drugs before they reach the brain parenchyma.[12]

Q3: What are the current strategies being explored to enhance ONC201 delivery to the brain?

While ONC201 has demonstrated the ability to cross the BBB, optimizing its delivery is a key area of research.[1] General strategies to enhance drug delivery across the BBB that could be applicable to ONC201 and its analogs include:

  • Nanoparticle-based delivery systems: Encapsulating drugs in nanoparticles can protect them from degradation and facilitate their transport across the BBB.[13][19][20]

  • Receptor-mediated transcytosis: Attaching the drug to ligands that bind to specific receptors on the BBB can facilitate its transport into the brain.[13][21]

  • BBB disruption: Transiently opening the BBB using techniques like focused ultrasound or hyperosmotic agents like mannitol can increase drug permeability.[19][20][22][23]

  • Chemical modification: Modifying the drug's chemical structure to increase its lipophilicity or ability to utilize endogenous transport mechanisms can enhance BBB penetration.[20]

Experimental Design

Q4: What are the common in vitro models used to assess ONC201's BBB permeability?

Several in vitro models are used to screen and study drug permeability across the BBB.[24][25][26][27] These models aim to mimic the in vivo environment to varying degrees:

  • Monolayer Cell Culture (Transwell models): This is a widely used model where a single layer of brain endothelial cells is grown on a semi-permeable membrane insert, separating a luminal (blood) and abluminal (brain) compartment.[24][28] Co-culture models that include astrocytes and pericytes can better replicate the in vivo BBB environment.[28]

  • Stem Cell-Based Models: Induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial cells to create a human-specific in vitro BBB model.[24][28]

  • Microfluidic (BBB-on-a-chip) Models: These advanced models can incorporate physiological shear stress and 3D cell arrangements, offering a more in vivo-like environment.[27][28]

Q5: What are the key parameters to measure in these in vitro models?

When assessing BBB permeability in vitro, the following parameters are crucial:

  • Transendothelial Electrical Resistance (TEER): This measurement indicates the integrity of the tight junctions in the endothelial cell monolayer.[26][28] Higher TEER values suggest a tighter barrier.

  • Permeability Coefficient (Papp): This value quantifies the rate at which a compound crosses the cell monolayer and is a key indicator of its potential to cross the BBB.

  • Efflux Ratio: This is determined by measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Q6: What in vivo models are suitable for evaluating ONC201's brain penetration and efficacy?

In vivo models are essential for validating in vitro findings and assessing the therapeutic efficacy of ONC201.[29][30] Common models include:

  • Orthotopic Xenograft Models: Human glioma cells are implanted into the brains of immunocompromised mice.[15] This allows for the study of drug efficacy against a human tumor in a more physiologically relevant environment.

  • Transgenic Mouse Models: These models are genetically engineered to develop brain tumors, providing a system with an intact immune system to study drug effects.

  • Pharmacokinetic Studies: These studies involve administering ONC201 to animals and measuring its concentration in the blood and brain tissue over time to determine its ability to cross the BBB and its distribution within the CNS.[30]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low TEER values in Transwell model - Cell monolayer is not confluent.- Tight junctions are not fully formed.- Cell culture conditions are suboptimal (e.g., media, supplements).- Cells are of a high passage number, leading to loss of phenotype.- Verify cell confluence using microscopy.- Allow for longer culture time to promote tight junction formation.- Optimize cell culture media and supplements.- Use low passage number cells.[24]- Consider co-culturing with astrocytes and/or pericytes to induce tighter junctions.[28]
High variability in permeability data - Inconsistent cell seeding density.- Leakage from the Transwell insert.- Inaccurate sample collection or analysis.- Ensure consistent cell seeding density across all Transwell inserts.- Check for any visible leakage from the inserts.- Standardize sample collection times and ensure the analytical method (e.g., LC-MS/MS) is validated.
Unexpectedly low apparent permeability (Papp) of ONC201 - Active efflux by transporters like P-gp or BCRP.- Poor solubility of ONC201 in the assay buffer.- Perform a bidirectional permeability assay (A-B and B-A) to determine the efflux ratio.[15]- Co-administer with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if permeability increases.[15]- Ensure ONC201 is fully dissolved in the assay buffer; consider using a solubilizing agent if necessary.
In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low brain-to-plasma concentration ratio of ONC201 - High activity of efflux transporters at the BBB.- Rapid metabolism of ONC201 in the periphery or at the BBB.- Use P-gp and BCRP knockout mice to assess the impact of these transporters on ONC201 brain penetration.[15]- Co-administer with efflux transporter inhibitors.[15]- Analyze plasma and brain samples for ONC201 metabolites.
Lack of tumor response in orthotopic models despite evidence of BBB penetration - The tumor model may not express the target of ONC201 (DRD2).- Development of resistance to ONC201.- Insufficient drug concentration at the tumor site.- Confirm DRD2 expression in the tumor cells used for implantation.- Investigate potential resistance mechanisms (e.g., alterations in downstream signaling pathways).- Increase the dose of ONC201 or explore alternative dosing schedules.[3][5]
High toxicity or adverse effects in animal models - Off-target effects of ONC201.- The dose is too high.- Perform a dose-escalation study to determine the maximum tolerated dose.- Monitor animals closely for signs of toxicity.- Consider alternative formulations or delivery methods to reduce systemic exposure.

Quantitative Data Summary

Table 1: Clinical Trial Data for ONC201 in H3 K27M-Mutant Diffuse Glioma

Trial/Study Patient Population Number of Patients Key Efficacy Endpoints Results
Integrated Analysis of 5 Clinical StudiesRecurrent H3 K27M-mutant diffuse midline glioma50Overall Response Rate (ORR)40% Disease Control Rate[5]
Phase 2 (NCT02525692)Recurrent bevacizumab-naive glioblastomaNot specifiedRadiographic ResponseOne patient with H3K27M-mutant thalamic glioma had a near-complete durable response[5]
Two Early Stage Clinical TrialsH3K27M-mutated diffuse midline gliomas71Median Overall SurvivalNearly 22 months for tumors that had not recurred at enrollment[31]
ONC013 (Arm B)Adult recurrent H3 K27M-mutant diffuse glioma30ORR16.7%[32]
ONC014 (Arm F)Pediatric recurrent H3 K27M-mutant diffuse glioma11Radiographic Responses2 patients (18.2%) showed radiographic responses[32]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) or another suitable brain endothelial cell line.

    • For co-culture models, culture human astrocytes and pericytes separately.

  • Transwell Setup:

    • Coat the apical side of a 24-well Transwell insert (0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen).

    • Seed the endothelial cells onto the coated insert at a high density to ensure the formation of a confluent monolayer.

    • For co-culture, seed astrocytes and/or pericytes on the basolateral side of the well.

  • Barrier Integrity Assessment:

    • Monitor the formation of a tight barrier by measuring the TEER daily using a voltmeter. The TEER should stabilize at a high value before starting the permeability assay.

  • Permeability Assay:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the transport buffer containing ONC201 at a known concentration to the donor chamber (apical side for A-B transport, basolateral side for B-A transport).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the receiver chamber.

    • Replace the collected volume with fresh transport buffer.

  • Sample Analysis:

    • Analyze the concentration of ONC201 in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of ONC201 appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Assessment of ONC201 Brain Penetration in Mice
  • Animal Model:

    • Use adult male C57BL/6 mice (or a relevant transgenic or xenograft model).

  • Drug Administration:

    • Administer ONC201 via the desired route (e.g., oral gavage, intravenous injection) at a specified dose.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Perfuse the brain with ice-cold saline to remove any remaining blood.

    • Harvest the brain and store it at -80°C until analysis.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis:

    • Extract ONC201 from the plasma and brain homogenates.

    • Quantify the concentration of ONC201 in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio at each time point.

    • Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and brain.

Visualizations

ONC201_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes ISR Integrated Stress Response (ISR) ONC201->ISR Activates ClpP ClpP ONC201->ClpP Activates Akt_ERK Akt/ERK DRD2->Akt_ERK Inhibits FOXO3a_P p-FOXO3a Akt_ERK->FOXO3a_P Phosphorylates FOXO3a FOXO3a FOXO3a_P->FOXO3a Dephosphorylates TRAIL_DR5_gene TRAIL & DR5 Gene Transcription FOXO3a->TRAIL_DR5_gene Translocates & Activates ISR->TRAIL_DR5_gene Upregulates Apoptosis Apoptosis TRAIL_DR5_gene->Apoptosis Induces Degradation Protein Degradation ClpP->Degradation Promotes Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->ClpP Degradation->Apoptosis Contributes to

Caption: ONC201 signaling pathway in tumor cells.

BBB_Permeability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_start Start: In Vitro BBB Model (e.g., Transwell) teer_measurement Measure TEER for Barrier Integrity invitro_start->teer_measurement permeability_assay Perform Bidirectional Permeability Assay teer_measurement->permeability_assay lcms_analysis LC-MS/MS Analysis of ONC201 Concentration permeability_assay->lcms_analysis calculate_papp Calculate Papp and Efflux Ratio lcms_analysis->calculate_papp invitro_decision High Permeability & Low Efflux? calculate_papp->invitro_decision invivo_start Proceed to In Vivo Animal Model invitro_decision->invivo_start Yes optimize Optimize Formulation or Co-administer with Inhibitors invitro_decision->optimize No pk_study Pharmacokinetic Study: Brain & Plasma Samples invivo_start->pk_study efficacy_study Efficacy Study in Orthotopic Model invivo_start->efficacy_study analyze_data Analyze Brain-to-Plasma Ratio & Tumor Growth pk_study->analyze_data efficacy_study->analyze_data invivo_decision Sufficient Brain Exposure & Efficacy? analyze_data->invivo_decision clinical_translation Candidate for Clinical Translation invivo_decision->clinical_translation Yes invivo_decision->optimize No optimize->invitro_start Re-evaluate

Caption: Experimental workflow for assessing ONC201 BBB penetration.

References

ONC201 Technical Support Center: Troubleshooting Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common solubility and formulation challenges encountered when working with ONC201. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation for In Vitro Assays

???+ question "My ONC201 is precipitating in my cell culture media. How can I improve its solubility for in vitro experiments?"

???+ question "What is the recommended method for preparing an ONC201 stock solution?"

Formulation for In Vivo Studies

???+ question "What are the recommended formulations for oral administration of ONC201 in animal models?"

???+ question "Are there established oral formulations of ONC201 for clinical or pediatric use?"

Quantitative Data on ONC201 Solubility and Formulation

Solvent/Vehicle ONC201 Form Concentration/Solubility Application Reference
WaterDihydrochloride Salt< 55 mg/mL (expressed as free-base equivalent)General Reference[1]
Phosphate-Buffered Saline (PBS)Dihydrochloride SaltSufficient for in vivo dosingAnimal Studies (Oral/IP)[2]
1% Methylcellulose + 0.2% Tween 80Free BaseSuspension for in vivo dosing (e.g., 100 mg/kg)Animal Studies (Oral Gavage)[2]
Nicotinamide-based solutionNot specified200 mg/mL (expressed as free-base equivalent)Pediatric Oral Solution[1]
DMSOFree BaseSoluble (specific concentration not detailed in search results)In Vitro Stock Solution[3]

Experimental Protocols

Protocol for Preparation of ONC201 Suspension for Oral Gavage in Mice

This protocol is adapted from common practices for administering poorly soluble compounds to rodents.

Materials:

  • ONC201 free base

  • Methylcellulose (e.g., Sigma-Aldrich M0512)

  • Tween 80 (e.g., Sigma-Aldrich P1754)

  • Sterile deionized water

Procedure:

  • Prepare the Vehicle (1% Methylcellulose, 0.2% Tween 80): a. Heat approximately one-third of the final required volume of sterile deionized water to 60-80°C. b. Slowly add the methylcellulose powder while stirring to wet the particles. c. Add the remaining two-thirds of the water as cold water (2-8°C) and continue to stir until the methylcellulose is fully dissolved. The solution should become clear. d. Add Tween 80 to a final concentration of 0.2% and mix thoroughly. e. Store the vehicle at 4°C.

  • Prepare the ONC201 Suspension: a. Weigh the required amount of ONC201 free base for your study cohort and desired dose (e.g., 100 mg/kg). b. Place the ONC201 powder in a sterile mortar or appropriate homogenization vessel. c. Add a small amount of the vehicle and triturate with a pestle to form a smooth paste. d. Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. e. Ensure the suspension is homogenous before each administration. Continuous stirring or vortexing may be necessary.

Visualizations

Signaling Pathway of ONC201

ONC201_Signaling_Pathway ONC201 ONC201 DRD2 Dopamine Receptor D2 (DRD2) ONC201->DRD2 antagonizes ClpP Mitochondrial Protease (ClpP) ONC201->ClpP agonizes Akt Akt DRD2->Akt ERK ERK DRD2->ERK ISR Integrated Stress Response (ISR) ClpP->ISR Apoptosis Apoptosis Akt->Apoptosis ERK->Apoptosis TRAIL TRAIL ISR->TRAIL induces TRAIL->Apoptosis Solubility_Workflow start Start: Poorly Soluble ONC201 Compound formulation Formulation Strategy start->formulation salt Salt Formation (e.g., Dihydrochloride) formulation->salt Chemical asd Amorphous Solid Dispersion (ASD) formulation->asd Physical excipients Solubilizing Excipients (e.g., Nicotinamide) formulation->excipients Excipient-based dissolution In Vitro Dissolution Testing salt->dissolution asd->dissolution excipients->dissolution characterization Physicochemical Characterization (DSC, PXRD) dissolution->characterization evaluation Evaluation characterization->evaluation pass Improved Solubility and Stability evaluation->pass Successful fail Optimization Required evaluation->fail Unsuccessful fail->formulation

References

Dordaviprone Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dordaviprone (also known as ONC201). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during preclinical and experimental use of this compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of dordaviprone?

Dordaviprone is a first-in-class small molecule imipridone with two primary molecular targets. It acts as a selective antagonist of the G-protein coupled dopamine receptors D2 (DRD2) and D3 (DRD3).[1] Additionally, it functions as an allosteric activator of the mitochondrial caseinolytic protease P (ClpP).[2][3]

Q2: What are the known off-target effects of dordaviprone from clinical studies?

In clinical settings, the most commonly reported adverse effects include fatigue, nausea, and headache.[4] While these are not definitively linked to specific off-target proteins, they provide insights into potential systemic effects that researchers should be aware of in their experimental models.

Q3: How can I be sure the observed phenotype in my experiment is due to on-target activity?

To confirm that the experimental results are due to the intended activity of dordaviprone, it is crucial to perform orthogonal validation. This involves using a structurally different molecule that targets the same protein to see if it recapitulates the phenotype. Additionally, genetic knockdown or knockout of the intended targets (DRD2, DRD3, or ClpP) should abrogate the effects of dordaviprone.

Q4: At what concentration should I use dordaviprone to minimize off-target effects?

It is recommended to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect in your specific experimental system. Using the lowest effective concentration will help to minimize the likelihood of engaging off-target proteins. Based on available data, dordaviprone exhibits low micromolar potencies for its primary targets.[5]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Off-target effects of dordaviprone at the concentration used.

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response curve to identify the lowest concentration of dordaviprone that produces the desired on-target effect.

  • Orthogonal Validation: Use a different, structurally unrelated DRD2/DRD3 antagonist or ClpP activator to confirm that the observed phenotype is target-specific and not due to the chemical scaffold of dordaviprone.

  • Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out DRD2, DRD3, or ClpP in your cell model. The absence of the target should prevent the dordaviprone-induced phenotype.

  • Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that dordaviprone is engaging with its intended targets (DRD2 and ClpP) in your cellular model at the concentrations used.

Issue 2: High cellular toxicity observed.

Possible Cause: Off-target effects or excessive on-target activity at high concentrations.

Troubleshooting Steps:

  • Toxicity Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of dordaviprone concentrations to determine the cytotoxic threshold in your specific cell line.

  • Reduce Incubation Time: If possible, reduce the duration of exposure to dordaviprone to see if the toxic effects can be minimized while still observing the desired on-target activity.

  • Use of Control Cell Lines: Compare the cytotoxic effects in your experimental cell line with a control cell line that has low or no expression of DRD2 and ClpP.

Quantitative Data

The following tables summarize the available quantitative data for dordaviprone and a related, more potent compound for comparison.

Table 1: Dordaviprone Binding Affinity and Potency

TargetParameterValueNotes
DRD2/DRD3Ki3 µMDirect competitive antagonist.[1]
ClpPEC50~1.25 µMHalf-maximal effective concentration for activation.[6][7]

Table 2: Comparative Compound Potency

CompoundTargetParameterValueNotes
ONC206DRD2Ki~320 nMA more potent derivative of dordaviprone.[1]
TR-57ClpPEC50~200 nMA more potent analog for ClpP activation.[6][7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of dordaviprone to its intracellular targets (DRD2 and ClpP) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with dordaviprone at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures to induce thermal denaturation of proteins.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (DRD2 or ClpP) remaining in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and dordaviprone-treated samples. A shift in the melting curve to a higher temperature in the presence of dordaviprone indicates target engagement and stabilization.

Protocol 2: Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of dordaviprone for its target receptor (e.g., DRD2) in the presence of a labeled competitor ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled or fluorescently labeled ligand known to bind to the target receptor, and a range of concentrations of dordaviprone.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free labeled ligand using a filter plate or other appropriate method.

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the dordaviprone concentration. The resulting competition curve can be used to calculate the IC50 of dordaviprone, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

Dordaviprone Mechanism of Action Workflow

Dordaviprone Experimental Workflow cluster_0 Initial Experiment cluster_1 Troubleshooting Off-Target Effects cluster_2 Confirmation of On-Target Effect A Treat cells with dordaviprone B Observe phenotype A->B C Perform Dose-Response B->C Unexpected Results D Orthogonal Validation (Different Compound) B->D Unexpected Results E Genetic Validation (KO/KD) B->E Unexpected Results F Target Engagement (CETSA) B->F Unexpected Results G Phenotype confirmed to be on-target C->G D->G E->G F->G

Caption: Troubleshooting workflow for dordaviprone experiments.

Dopamine D2 Receptor (DRD2) Signaling Pathway

Dordaviprone's Effect on DRD2 Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling DRD2 DRD2 G_protein Gi/o Protein DRD2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream Dordaviprone Dordaviprone Dordaviprone->DRD2 antagonizes

Caption: Antagonism of DRD2 signaling by dordaviprone.

Mitochondrial ClpP Activation Pathway

Dordaviprone's Activation of ClpP cluster_0 Mitochondrial Matrix cluster_1 Cellular Response ClpP ClpP Protease DegradedPeptides Degraded Peptides ClpP->DegradedPeptides degrades UnfoldedProteins Misfolded/Damaged Proteins UnfoldedProteins->ClpP ISR Integrated Stress Response (ISR) DegradedPeptides->ISR triggers Apoptosis Apoptosis ISR->Apoptosis leads to Dordaviprone Dordaviprone Dordaviprone->ClpP allosterically activates

Caption: Allosteric activation of ClpP by dordaviprone.

References

Validation & Comparative

A Comparative Analysis of ONC201 and Standard Therapies for Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of the novel agent ONC201 against standard-of-care therapies for high-grade gliomas, including H3K27M-mutant diffuse midline glioma (DMG) and glioblastoma (GBM). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental protocols, and mechanisms of action to inform ongoing research and therapeutic development.

Executive Summary

ONC201, a first-in-class, orally active, and brain-penetrant small molecule antagonist of the dopamine receptor D2 (DRD2) and agonist of the mitochondrial protease ClpP, has demonstrated promising clinical activity, particularly in H3K27M-mutant diffuse midline gliomas.[1][2] In this notoriously difficult-to-treat patient population, where radiotherapy is the sole standard of care, ONC201 has shown the potential to extend survival. For glioblastoma, the standard of care for newly diagnosed patients remains the Stupp protocol, consisting of radiation and temozolomide (TMZ). In the recurrent setting, treatment options are limited and offer modest benefits. This guide presents a side-by-side comparison of the available efficacy data for ONC201 and these standard therapies.

Efficacy Comparison in H3K27M-Mutant Diffuse Midline Glioma

The standard of care for newly diagnosed H3K27M-mutant diffuse midline glioma is radiation therapy.[3] Historically, this patient population has a dismal prognosis, with a median overall survival of approximately 11 to 15 months.[4][5]

Table 1: ONC201 vs. Standard Radiotherapy in H3K27M-Mutant Diffuse Midline Glioma

TherapyPatient PopulationMedian Overall Survival (mOS)Median Progression-Free Survival (mPFS)Overall Response Rate (ORR)Citation(s)
ONC201 Non-recurrent H3K27M-mutant DMG (post-radiation)21.7 monthsNot Reached30% (RANO-HGG/LGG)[3][6]
ONC201 Recurrent H3K27M-mutant DMG9.3 months3.4 months20% (RANO-HGG)[3]
Standard Radiotherapy Pediatric DIPG/H3K27M-mutant DMG (Historical Control)~11 months~5-7 monthsNot Applicable[1][7][8]
No Treatment Recurrent H3K27M-mutant DMG (Historical Control)5.1 monthsNot ReportedNot Applicable[9][10]

Efficacy Comparison in Glioblastoma

The standard of care for newly diagnosed glioblastoma is the Stupp protocol, which involves maximal safe surgical resection followed by concurrent radiation and temozolomide, and then adjuvant temozolomide.[11][12] For recurrent glioblastoma, there is no single standard of care, and options include various chemotherapy regimens (e.g., lomustine, bevacizumab) or re-irradiation, with limited efficacy.

Table 2: ONC201 vs. Standard of Care in Glioblastoma

TherapyPatient PopulationMedian Overall Survival (mOS)6-month Progression-Free Survival (PFS6)Citation(s)
ONC201 Recurrent bevacizumab-naive glioblastoma41.6 weeks (~9.6 months)11.8%[13]
Stupp Protocol Newly Diagnosed Glioblastoma14.6 - 21.91 months6.7 - 9.39 months[12][14]
Second-line Chemotherapy (e.g., Lomustine) Recurrent Glioblastoma~6-8 months~15%

Note: Direct comparison between ONC201 in recurrent GBM and the Stupp protocol in newly diagnosed GBM is not appropriate due to the different disease settings. The data is presented to provide context on the efficacy of standard first-line therapy.

Experimental Protocols

ONC201 Clinical Trials

NCT02525692 (Phase II study in recurrent glioblastoma):

  • Patient Population: Adult patients with recurrent, bevacizumab-naive glioblastoma.

  • Intervention: ONC201 administered orally at a dose of 625 mg. Initially dosed every three weeks, later amended to weekly.[13][15]

  • Primary Endpoint: Progression-free survival at 6 months (PFS6) assessed by Response Assessment in Neuro-Oncology (RANO) criteria.[15]

  • Key Eligibility Criteria: Histologically confirmed WHO Grade IV glioma, evidence of recurrence, and no prior bevacizumab treatment.[2]

NCT03416530 (Phase I study in pediatric H3K27M-mutant glioma):

  • Patient Population: Pediatric patients (2 to <19 years) with H3K27M-mutant glioma who have completed prior radiotherapy.

  • Intervention: ONC201 administered orally once weekly, with the dose scaled by body weight to the adult recommended phase II dose of 625 mg.[1][7]

  • Primary Endpoint: To determine the recommended phase II dose (RP2D) of ONC201 in this population.[1]

  • Key Eligibility Criteria: Diagnosis of H3 K27M-mutant glioma, completion of prior radiotherapy, and adequate organ function.[1]

NCT05580562 (ACTION - Phase III study in newly diagnosed H3K27M-mutant glioma):

  • Patient Population: Pediatric and adult patients with newly diagnosed H3K27M-mutant diffuse glioma who have completed standard frontline radiotherapy.[13][16]

  • Intervention: Randomized, double-blind, placebo-controlled trial with three arms: placebo, once-weekly ONC201, or twice-weekly ONC201.[16]

  • Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[16]

  • Key Eligibility Criteria: Histologically confirmed H3K27M-mutant diffuse glioma and completion of first-line radiotherapy.[13][16]

Standard Glioma Therapy Protocols

Standard Radiotherapy for H3K27M-Mutant Diffuse Midline Glioma:

  • Methodology: Typically involves conventionally fractionated radiotherapy to a total dose of 54-60 Gy, delivered in daily fractions of 1.8-2.0 Gy over approximately 6 weeks.[17] The radiation field is generally confined to the tumor with a 1-2 cm margin.

Stupp Protocol for Newly Diagnosed Glioblastoma:

  • Methodology:

    • Concurrent Phase: Fractionated focal radiotherapy (total 60 Gy in 30 fractions of 2 Gy) administered over 6 weeks, with concomitant daily temozolomide (75 mg/m² of body-surface area per day).[11][12]

    • Adjuvant Phase: Following a 4-week break, six cycles of adjuvant temozolomide (150-200 mg/m² for 5 days during each 28-day cycle).[11][12]

Mechanism of Action and Signaling Pathways

ONC201 has a unique dual mechanism of action that differentiates it from traditional cytotoxic chemotherapies and other targeted agents.

ONC201_Mechanism ONC201 ONC201 DRD2 Dopamine Receptor D2 (DRD2) (Antagonism) ONC201->DRD2 ClpP Mitochondrial Protease ClpP (Agonism) ONC201->ClpP Akt_ERK Inactivation of Akt and ERK pathways DRD2->Akt_ERK ISR Activation of Integrated Stress Response (ISR) ClpP->ISR Mitochondrial_Dysfunction Mitochondrial Dysfunction ClpP->Mitochondrial_Dysfunction Apoptosis Tumor Cell Apoptosis Akt_ERK->Apoptosis ISR->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: ONC201's dual mechanism of action.

Standard glioma therapies have different mechanisms:

  • Radiotherapy: Induces DNA damage in cancer cells, primarily through the generation of reactive oxygen species, leading to mitotic catastrophe and cell death.

  • Temozolomide: An alkylating agent that methylates DNA, leading to DNA damage and triggering apoptosis in rapidly dividing tumor cells.

Experimental Workflow and Comparison Logic

The evaluation of ONC201's efficacy in comparison to standard therapies follows a structured clinical trial pathway, moving from early-phase safety and dose-finding studies to larger, controlled trials designed to demonstrate a survival benefit.

Experimental_Workflow cluster_onc201 ONC201 Development cluster_standard_therapy Standard Therapy Establishment PhaseI Phase I (NCT03416530) - Safety & Dosing in Pediatrics PhaseII Phase II (NCT02525692) - Efficacy in Recurrent GBM PhaseI->PhaseII PhaseIII Phase III (ACTION - NCT05580562) - Efficacy vs. Placebo in Newly Diagnosed H3K27M DMG PhaseII->PhaseIII Comparison Comparative Analysis - Efficacy Data Tables - Protocol Evaluation PhaseIII->Comparison Stupp Stupp Protocol Trial - Efficacy of TMZ + RT in Newly Diagnosed GBM Stupp->Comparison RT_Historical Historical Data - Efficacy of RT in H3K27M DMG RT_Historical->Comparison Comparison_Logic Glioma_Diagnosis High-Grade Glioma Diagnosis GBM Glioblastoma Glioma_Diagnosis->GBM DMG H3K27M-Mutant DMG Glioma_Diagnosis->DMG Newly_Diagnosed_GBM Newly Diagnosed GBM->Newly_Diagnosed_GBM Recurrent_GBM Recurrent GBM->Recurrent_GBM Newly_Diagnosed_DMG Newly Diagnosed DMG->Newly_Diagnosed_DMG Recurrent_DMG Recurrent DMG->Recurrent_DMG Stupp_Protocol Standard: Stupp Protocol Newly_Diagnosed_GBM->Stupp_Protocol Second_Line_Tx Standard: Limited Options Recurrent_GBM->Second_Line_Tx ONC201_GBM ONC201: Investigational Recurrent_GBM->ONC201_GBM Radiotherapy Standard: Radiotherapy Newly_Diagnosed_DMG->Radiotherapy ONC201_DMG_ND ONC201: Investigational (ACTION Trial) Newly_Diagnosed_DMG->ONC201_DMG_ND No_Standard Standard: No established effective therapy Recurrent_DMG->No_Standard ONC201_DMG_R ONC201: Promising Efficacy Recurrent_DMG->ONC201_DMG_R

References

ONC201 (Dordaviprone): A Comparative Guide for H3 K27M-Mutant Diffuse Midline Glioma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONC201, also known as dordaviprone (brand name Modeyso™), is a first-in-class, orally administered small molecule antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP.[1] It has emerged as a significant therapeutic advancement for H3 K27M-mutant diffuse midline glioma (DMG), a highly aggressive and rare brain tumor primarily affecting children and young adults.[2][3] Historically, the prognosis for DMG has been dismal, with a median overall survival of approximately 11-15 months following standard-of-care radiation therapy.[2][4] In August 2025, dordaviprone received accelerated approval from the U.S. Food and Drug Administration (FDA), making it the first systemic therapy approved for patients with recurrent H3 K27M-mutant DMG.[3][5][6] This guide provides a comprehensive comparison of ONC201's clinical trial data against historical standards and details its mechanism of action and the experimental protocols used in its evaluation.

Performance Comparison: ONC201 vs. Standard of Care

The clinical efficacy of ONC201 has been evaluated in a series of clinical trials, with data pooled from multiple studies to support its approval and define its performance. The most direct comparison is between the outcomes of patients treated with ONC201 and the historical survival data for patients receiving the standard of care (radiation therapy) for H3 K27M-mutant DMG.

Overall Survival (OS) Data

ONC201 has demonstrated a notable improvement in overall survival compared to historical controls, particularly when administered before tumor recurrence.

Patient CohortTreatmentMedian Overall Survival (mOS)Survival Rate > 24 MonthsCitation
Newly Diagnosed / Non-Recurrent ONC201 (post-radiation)21.7 months~30-33%[2][4][7]
Historical Control Radiation Therapy Only11 - 15 months< 10%[2][4]
Recurrent Disease ONC201 Monotherapy9.3 - 13.7 months34.7% (at 24 months post-recurrence)[4][8][9]
Tumor Response Rates in Recurrent Disease

In the recurrent setting, where no effective systemic therapies were previously available, ONC201 has shown durable and meaningful clinical activity.

Efficacy EndpointONC201 PerformanceCitation
Overall Response Rate (ORR) 20-22% (by RANO-HGG criteria)[4][5][9]
Disease Control Rate (DCR) 40.0%[4]
Median Duration of Response (mDOR) 10.3 - 11.2 months[4][5][9]
Median Progression-Free Survival (mPFS) 3.4 months[4]

Mechanism of Action

ONC201's anti-cancer activity stems from its dual role as a DRD2 antagonist and a ClpP agonist, which triggers a coordinated network of signaling events culminating in tumor cell apoptosis.[10][11] The drug crosses the blood-brain barrier to exert its effects.[10] Downstream of target engagement, ONC201 activates the integrated stress response (ISR), inactivates Akt/ERK signaling, and disrupts metabolic and epigenetic pathways specific to H3 K27M-mutant cells.[8][10][11] This leads to the upregulation of the pro-apoptotic ligand TRAIL and its receptor DR5, ultimately inducing programmed cell death.[10]

ONC201_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DRD2 DRD2 Akt_ERK Akt / ERK (Phosphorylation) DRD2->Akt_ERK Inhibits Phosphorylation ONC201 ONC201 ONC201->DRD2 Antagonizes EIF2a EIF2α Kinases ONC201->EIF2a Activates ClpP ClpP ONC201->ClpP Agonizes FOXO3A_p p-FOXO3A (Inactive) Akt_ERK->FOXO3A_p Phosphorylates FOXO3A FOXO3A (Active) FOXO3A_p->FOXO3A Dephosphorylation TRAIL_exp TRAIL Gene Transcription FOXO3A->TRAIL_exp Translocates & Activates ISR Integrated Stress Response (ISR) EIF2a->ISR Initiates ATF4_CHOP ATF4 / CHOP ISR->ATF4_CHOP Induces DR5_exp DR5 Gene Transcription ATF4_CHOP->DR5_exp Activates TRAIL_DR5 TRAIL / DR5 Upregulation TRAIL_exp->TRAIL_DR5 DR5_exp->TRAIL_DR5 Apoptosis Apoptosis ClpP->Apoptosis Contributes to TRAIL_DR5->Apoptosis Triggers

ONC201 Mechanism of Action

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation of therapeutic agents in clinical trials. Below are summaries of key experimental protocols employed in ONC201 studies.[12]

Pharmacokinetic (PK) Analysis by LC-MS/MS
  • Objective: To quantify the concentration of ONC201 in patient plasma.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Procedure:

    • Sample Preparation: A stable isotope-labeled internal standard (SIL-IS) is added to 50 µL of patient plasma (collected in K2EDTA tubes). Proteins are precipitated using cold acetonitrile (ACN). After vortexing and centrifugation, the supernatant is collected for analysis.

    • LC Separation: The supernatant is injected into an LC system, where ONC201 is separated from other plasma components on a C18 column using a specific mobile phase gradient.

    • MS/MS Detection: The system uses electrospray ionization (ESI) in positive mode. Specific precursor-to-product ion transitions are monitored for both ONC201 and the SIL-IS (Multiple Reaction Monitoring - MRM).

    • Quantification: A calibration curve is generated using standards of known ONC201 concentrations. The concentration in patient samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against this curve.

Cerebrospinal Fluid (CSF) Collection and Processing
  • Objective: To collect and process CSF for the analysis of ONC201 concentrations and biomarkers.

  • Procedure:

    • Collection: CSF is collected via lumbar puncture by a trained physician.

    • Processing: The CSF tube is immediately placed on ice. It is then centrifuged at low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet cells.

    • Storage: The resulting supernatant is carefully collected into pre-labeled cryovials and stored at -80°C until analysis.

Immunohistochemistry (IHC) for H3 K27M Mutation
  • Objective: To confirm the presence of the H3 K27M mutation in tumor tissue, a key eligibility criterion for the trials.

  • Procedure:

    • Deparaffinization and Rehydration: Slides with tumor tissue are immersed in xylene to remove paraffin, followed by rehydration through a series of graded ethanol solutions.

    • Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is performed by heating the slides in an antigen retrieval solution.

    • Staining: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block. The slides are then incubated with the primary antibody specific for the H3 K27M mutation, followed by a secondary antibody and a detection reagent.

    • Visualization: A chromogen (like DAB) is applied, which produces a colored precipitate at the antigen site. The slide is then counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.

Clinical Trial Workflow

The clinical evaluation of ONC201 follows a structured workflow to ensure patient safety and the collection of robust efficacy data. The ongoing ACTION Phase 3 trial (NCT05580562) is a randomized, double-blind, placebo-controlled study designed to confirm the clinical benefit of ONC201 as a basis for full regulatory approval.[1][13]

ONC201_Clinical_Trial_Workflow Screening Patient Screening - H3 K27M+ DMG Diagnosis - Completed Radiotherapy - KPS ≥ 60 Randomization Randomization (1:1:1) Screening->Randomization ArmA Treatment Arm A ONC201 (Twice Weekly) Randomization->ArmA Group 1 ArmB Treatment Arm B ONC201 (Once Weekly) Randomization->ArmB Group 2 ArmC Placebo Arm Randomization->ArmC Group 3 Treatment Treatment Cycles (Oral Administration) ArmA->Treatment ArmB->Treatment ArmC->Treatment Assessments Regular Assessments - MRI Scans (every 8 wks) - Safety Monitoring - PK/Biomarker Samples Treatment->Assessments Progression Disease Progression or Unacceptable Toxicity Treatment->Progression During Treatment Assessments->Progression FollowUp Long-Term Follow-Up (Overall Survival) Progression->FollowUp End of Treatment

References

ONC201 in Diffuse Midline Glioma: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of ONC201 studies in diffuse midline glioma (DMG), offering a comparative overview of its performance against alternative treatments. The information is based on pooled analyses of clinical trial data and extensive preclinical research, designed to support informed decision-making in research and drug development.

Executive Summary

Diffuse midline glioma (DMG), particularly H3K27M-mutant DMG, is an aggressive and devastating central nervous system tumor with a grim prognosis. For decades, the standard of care has been limited to radiation therapy, which offers transient benefits. The emergence of ONC201 (dordaviprone), a first-in-class, orally administered small molecule, has marked a significant advancement in the therapeutic landscape for this disease. Pooled analyses of clinical studies have demonstrated promising efficacy signals for ONC201, leading to its accelerated investigation and compassionate use worldwide. This guide synthesizes the available clinical data, elucidates the compound's unique mechanism of action, and details the experimental protocols of key studies to provide a thorough understanding of its therapeutic potential.

Comparative Efficacy of ONC201

The clinical efficacy of ONC201 in H3K27M-mutant diffuse midline glioma has been evaluated through integrated analyses of multiple phase I and II studies, as well as expanded access programs. These pooled data, while not from a single, large-scale randomized controlled trial, provide the most comprehensive picture of ONC201's activity to date. The upcoming results from the Phase III ACTION trial will be crucial in confirming these findings.[1][2]

Table 1: Summary of Pooled Efficacy Data for ONC201 in H3K27M-Mutant Diffuse Midline Glioma

Efficacy EndpointPatient PopulationResultSource(s)
Median Overall Survival (mOS) Non-recurrent (post-radiation)21.7 months[1][3]
Recurrent9.3 - 13.7 months[3]
Overall Response Rate (ORR) by RANO-HGG Recurrent20.0%[1]
Disease Control Rate (DCR) Recurrent40.0%[1]
Median Duration of Response Recurrent11.2 months[1]

RANO-HGG: Response Assessment in Neuro-Oncology for High-Grade Gliomas

Comparison with Standard of Care

The standard of care for newly diagnosed DMG is radiation therapy. Historically, the median overall survival for patients with H3K27M-mutant DMG treated with radiation alone is approximately 11-15 months.[4] The pooled analysis of ONC201 in the non-recurrent setting suggests a potential improvement in median overall survival to 21.7 months when administered after the completion of initial radiotherapy.[1][3] It is important to note that these comparisons are based on historical controls and not head-to-head trials. The ongoing ACTION Phase III trial is a randomized, double-blind, placebo-controlled study designed to definitively assess the efficacy of ONC201 following frontline radiotherapy.[2][5]

Mechanism of Action

ONC201 possesses a unique dual mechanism of action, acting as a selective antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease Caseinolytic Peptidase P (ClpP).[6][7][8] This multifaceted approach disrupts key oncogenic signaling pathways and metabolic processes within glioma cells.

Signaling Pathway of ONC201 in Diffuse Midline Glioma

ONC201_Mechanism ONC201 ONC201 DRD2 DRD2 Antagonism ONC201->DRD2 ClpP ClpP Agonism ONC201->ClpP Akt_ERK ↓ Inactivation of Akt/ERK Signaling DRD2->Akt_ERK Mitochondrial_Stress Mitochondrial Stress & Proteolysis ClpP->Mitochondrial_Stress FOXO3a ↑ Activation of FOXO3a Akt_ERK->FOXO3a TRAIL_DR5 ↑ Upregulation of TRAIL and DR5 FOXO3a->TRAIL_DR5 Apoptosis Apoptosis TRAIL_DR5->Apoptosis Mitochondrial_Stress->Apoptosis Metabolic_Disruption Disruption of TCA Cycle & Oxidative Phosphorylation Mitochondrial_Stress->Metabolic_Disruption Epigenetic_Reversal ↑ L-2HG Production & Reversal of H3K27me3 Reduction Metabolic_Disruption->Epigenetic_Reversal Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation Epigenetic_Reversal->Cell_Cycle_Arrest

ONC201's dual mechanism of action in DMG.

Experimental Protocols

The clinical data for ONC201 in DMG are primarily derived from a series of studies, including dose-escalation trials and expanded access programs. Below are the key methodologies for two of the foundational studies.

NCT03416530: A Phase I Dose-Escalation and Expansion Trial[9][10]
  • Study Design: This was a multi-center, open-label, Phase I trial with a dose-escalation and dose-expansion design.[9]

  • Patient Population: Pediatric patients (2 to <19 years of age) with newly diagnosed Diffuse Intrinsic Pontine Glioma (DIPG) or recurrent/refractory H3 K27M-mutant gliomas who had completed at least one line of prior therapy.[10]

  • Intervention: ONC201 was administered orally once weekly. The dose was escalated in a standard 3+3 design, with the target dose being the adult recommended Phase 2 dose (RP2D) of 625 mg, scaled by body weight.[9]

  • Primary Endpoint: To determine the RP2D of ONC201 in pediatric glioma patients.[9]

  • Key Assessments: Safety was assessed through the monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory results. Pharmacokinetics were also evaluated.[10][9]

NCT03134131: Expanded Access Program[12][13]
  • Study Design: An expanded access program (compassionate use) to provide ONC201 to eligible patients.[11]

  • Patient Population: Patients with previously-treated glioma harboring the H3 K27M mutation and/or located in the midline region of the brain. Patients must have shown unequivocal evidence of progressive disease.[11]

  • Intervention: Oral ONC201 was administered, typically at the RP2D. For patients unable to swallow capsules, a liquid formulation was permitted.[11]

  • Primary Objective: To provide access to ONC201 for patients with a serious or immediately life-threatening disease who have no comparable or satisfactory alternative therapy options.

  • Key Assessments: Safety and tolerability were monitored. Clinical and radiographic responses were also assessed.

Experimental Workflow for Patient Evaluation

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (MRI, Neurological Exam, Labs) Screening->Baseline Treatment ONC201 Administration (Oral, Weekly/Bi-weekly) Baseline->Treatment Monitoring Ongoing Monitoring (Safety, AEs, Vitals) Treatment->Monitoring Response_Assessment Response Assessment (Regular MRI Scans - RANO Criteria) Monitoring->Response_Assessment Progression Disease Progression Response_Assessment->Progression Response Tumor Response/ Stabilization Response_Assessment->Response Follow_up Long-term Follow-up (Survival Status) Progression->Follow_up Response->Follow_up

Typical workflow for patient evaluation in ONC201 clinical trials.

Alternative and Future Therapies

While ONC201 represents a significant step forward, the therapeutic landscape for DMG is continually evolving.

  • Radiation Therapy: Remains the cornerstone of initial treatment, providing palliative benefits and transient tumor control.[3]

  • Chemotherapy: Traditional cytotoxic chemotherapy has shown limited efficacy in DMG.[2]

  • Other Investigational Agents: Numerous other targeted therapies and immunotherapies are under investigation in clinical trials. These include CAR-T cell therapies, other small molecule inhibitors, and novel drug delivery methods.

  • Combination Therapies: Preclinical and early clinical studies are exploring the potential of combining ONC201 with other agents to enhance its efficacy and overcome potential resistance mechanisms.[12]

Conclusion

The available data from pooled analyses of clinical studies suggest that ONC201 is a promising therapeutic agent for patients with H3K27M-mutant diffuse midline glioma, a patient population with a dire unmet medical need. Its novel dual mechanism of action, favorable safety profile, and encouraging efficacy signals have positioned it as a potential new standard of care. The forthcoming results of the Phase III ACTION trial will be pivotal in confirming the clinical benefit of ONC201 and solidifying its role in the management of this challenging disease. Further research into combination strategies and mechanisms of resistance will be crucial to maximizing its therapeutic potential.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.